molecular formula C23H28FN3O2S B2642005 N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235176-71-2

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2642005
CAS No.: 1235176-71-2
M. Wt: 429.55
InChI Key: OKTFYAHDGSESAZ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a piperidine ring substituted with a fluorobenzyl group and a methylthiobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine intermediate.

    Attachment of the Methylthiobenzyl Group: This step involves the reaction of the piperidine intermediate with a methylthiobenzyl halide under basic conditions.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the substituted piperidine with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced under strong reducing conditions to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the methylthio group.

    Reduction: Amines from the reduction of the oxalamide linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated and sulfur-containing groups on biological activity. It may serve as a model compound for the development of new drugs with improved pharmacokinetic properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylthio group could participate in covalent bonding or redox reactions. The piperidine ring provides structural rigidity, facilitating specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-fluorobenzyl)-N2-((1-(2-(ethylthio)benzyl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)phenyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both a fluorobenzyl and a methylthiobenzyl group. This combination of substituents can result in distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2S/c1-30-21-5-3-2-4-19(21)16-27-12-10-18(11-13-27)15-26-23(29)22(28)25-14-17-6-8-20(24)9-7-17/h2-9,18H,10-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTFYAHDGSESAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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